

# Application Note: Comprehensive Spectroscopic and Spectrometric Characterization of 2-(2,6-Dimethylphenoxy)ethanamine

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## Compound of Interest

Compound Name:	2-(2,6-Dimethylphenoxy)ethanamine
CAS No.:	1749-46-8
Cat. No.:	B161086

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## Introduction

**2-(2,6-Dimethylphenoxy)ethanamine** is a primary amine featuring a sterically hindered dimethylphenoxy group. This structural motif is of significant interest in medicinal chemistry and materials science due to its potential to influence pharmacokinetic properties and molecular interactions. Accurate structural elucidation and characterization of this compound are paramount for its application in drug development and materials research. This application note provides a detailed guide to the characterization of **2-(2,6-Dimethylphenoxy)ethanamine** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for the unambiguous identification and structural analysis of small organic molecules.<sup>[1]</sup>

This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring a robust and reproducible analytical workflow.

## Chemical Structure

IUPAC Name: **2-(2,6-Dimethylphenoxy)ethanamine** Molecular Formula: C<sub>10</sub>H<sub>15</sub>NO Molecular Weight: 165.23 g/mol CAS Number: 26646-48-0[2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1][3] For **2-(2,6-Dimethylphenoxy)ethanamine**, <sup>1</sup>H and <sup>13</sup>C NMR are crucial for confirming the connectivity and substitution pattern of the molecule.

## Experimental Protocol: NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra.

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of **2-(2,6-Dimethylphenoxy)ethanamine**.
  - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl<sub>3</sub>) or Dimethyl Sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>). CDCl<sub>3</sub> is a common choice for its ability to dissolve a wide range of organic compounds.[4]
  - Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup and Calibration:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution. [5]
  - Tune and match the probe for the <sup>1</sup>H and <sup>13</sup>C frequencies.
  - Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters:
    - Pulse angle: 30-45 degrees
    - Acquisition time: 2-4 seconds
    - Relaxation delay: 1-2 seconds
    - Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Typical parameters:
    - Pulse angle: 30-45 degrees
    - Acquisition time: 1-2 seconds
    - Relaxation delay: 2-5 seconds (longer delay may be needed for quaternary carbons)
    - Number of scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ )[6]

## Data Analysis and Predicted Spectral Data

The following tables present the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **2-(2,6-Dimethylphenoxy)ethanamine**. These predictions are based on established chemical shift values for similar structural motifs.[7]

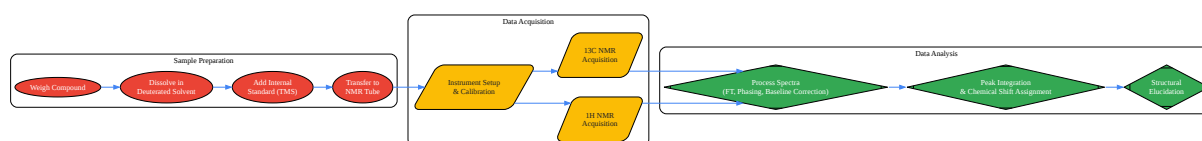
Table 1: Predicted  $^1\text{H}$  NMR Data for **2-(2,6-Dimethylphenoxy)ethanamine** (in  $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.00	d	2H	Ar-H (meta)
~6.85	t	1H	Ar-H (para)
~3.95	t	2H	-O-CH <sub>2</sub> -
~3.05	t	2H	-CH <sub>2</sub> -NH <sub>2</sub>
~2.25	s	6H	Ar-CH <sub>3</sub>
~1.5 (broad)	s	2H	-NH <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Data for **2-(2,6-Dimethylphenoxy)ethanamine** (in CDCl<sub>3</sub>, 101 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~155.0	Ar-C (ipso, attached to O)
~130.5	Ar-C (ortho, attached to CH <sub>3</sub> )
~128.8	Ar-C (meta)
~124.0	Ar-C (para)
~70.0	-O-CH <sub>2</sub> -
~41.5	-CH <sub>2</sub> -NH <sub>2</sub>
~16.5	Ar-CH <sub>3</sub>

## NMR Experimental Workflow



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Caption: Workflow for NMR analysis of **2-(2,6-Dimethylphenoxy)ethanamine**.

## Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[8] For **2-(2,6-Dimethylphenoxy)ethanamine**, mass spectrometry is essential for confirming the molecular weight and providing information about the compound's structure through fragmentation analysis.

## Experimental Protocol: Mass Spectrometry Data Acquisition

This protocol describes the acquisition of a mass spectrum using Electrospray Ionization (ESI), a soft ionization technique suitable for polar molecules like amines.

- Sample Preparation:
  - Prepare a dilute solution of **2-(2,6-Dimethylphenoxy)ethanamine** (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

- A small amount of a volatile acid, such as formic acid (0.1%), can be added to the solvent to promote protonation and enhance the signal in positive ion mode.
- Instrument Setup and Calibration:
  - Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
  - Calibrate the instrument using a known standard to ensure high mass accuracy.
- Data Acquisition (Positive Ion Mode):
  - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
  - Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the protonated molecule  $[\text{M}+\text{H}]^+$ .
  - Acquire the full scan mass spectrum over a relevant  $m/z$  range (e.g., 50-500).
- Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:
  - Select the  $[\text{M}+\text{H}]^+$  ion ( $m/z$  166.12) as the precursor ion.
  - Apply collision-induced dissociation (CID) to fragment the precursor ion.
  - Acquire the product ion spectrum to observe the characteristic fragment ions.

## Data Analysis and Predicted Fragmentation Pattern

The primary fragmentation pathway for aliphatic amines in mass spectrometry is typically  $\alpha$ -cleavage.<sup>[9][10]</sup>

Table 3: Predicted Mass Spectrometry Data for **2-(2,6-Dimethylphenoxy)ethanamine** (ESI+)

m/z (predicted)	Ion	Description
166.1226	[M+H] <sup>+</sup>	Protonated molecule
150.0913	[M-NH <sub>2</sub> ] <sup>+</sup>	Loss of the amino group
135.0913	[C <sub>9</sub> H <sub>11</sub> O] <sup>+</sup>	Cleavage of the C-C bond adjacent to the nitrogen
121.0699	[C <sub>8</sub> H <sub>9</sub> O] <sup>+</sup>	Further fragmentation of the phenoxy moiety
107.0855	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>	Loss of a methyl group from the phenoxy moiety
91.0542	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	Tropylium ion, a common fragment in aromatic compounds
30.0337	[CH <sub>4</sub> N] <sup>+</sup>	α-cleavage product

## Mass Spectrometry Experimental Workflow



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Caption: Workflow for mass spectrometry analysis of **2-(2,6-Dimethylphenoxy)ethanamine**.

## Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a comprehensive and unambiguous characterization of **2-(2,6-Dimethylphenoxy)ethanamine**. The detailed

protocols and data analysis guidelines presented in this application note offer a robust framework for researchers in pharmaceutical and materials science to confidently identify and structurally elucidate this and similar molecules. Adherence to these methodologies will ensure high-quality, reproducible data, which is fundamental for advancing research and development in these fields.

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